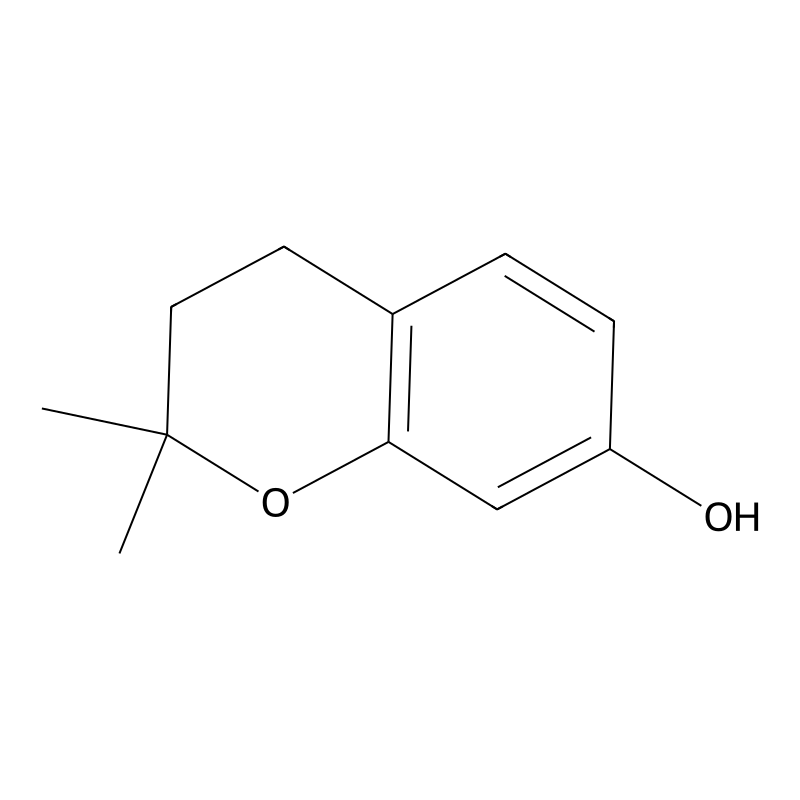

2,2-Dimethylchroman-7-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

NMR Spectroscopy

Scientific Field: Organic Chemistry

Application Summary: 2,2-Dimethylchroman-7-ol is used in the study of substituent effects on NMR spectroscopy of 2,2-Dimethylchroman-4-one derivatives.

Methods of Application: The attribution of 1 H and 13 C NMR signals of a library of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives is reported.

Results or Outcomes: Density Functional Theory (DFT)-predicted 1 H and 13 C chemical shifts correspond closely with experimentally observed values, with some exceptions for C NMR data.

Biological Activity of Prenylated Phenols

Scientific Field: Biochemistry

Application Summary: 2,2-Dimethyl-7-isobornylchroman-6-ol, a derivative of 2,2-Dimethylchroman-7-ol, was found to have higher activity than 2,6-di-tert-butyl-4-methylphenol (ionol or BHT).

Methods of Application: The antiradical, membrane-protective, and antioxidant activity of the synthesized compounds were assessed using various models.

Results or Outcomes: 2,2-Dimethyl-7-isobornylchroman-6-ol was found to have higher activity than 2,6-di-tert-butyl-4-methylphenol (ionol or BHT).

Microwave-assisted Synthesis and Antimicrobial Evaluation

Scientific Field: Medicinal Chemistry

Application Summary: A series of 6-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,2-dimethylchroman-7-ol derivatives have been synthesized from the corresponding chalcones and hydrazine hydrate under microwave irradiation.

Methods of Application: The synthesis involves the Michael addition followed by cycloaddition.

Results or Outcomes: Most of the compounds displayed very good to excellent antimicrobial activity in comparison to standard drugs streptomycin and nystatin.

Synthesis of Benzofuran-based Natural Products

Antimicrobial Activity of Novel Pyrrolidine Derivatives

Therapeutic Scaffold in Drug Designing

2,2-Dimethylchroman-7-ol is a chroman derivative characterized by the presence of two methyl groups at the second carbon and a hydroxyl group at the seventh position of the chroman ring. This compound belongs to a larger class of chemicals known as chromenes, which are bicyclic compounds featuring a benzene ring fused to a heterocyclic ring containing oxygen. The molecular formula for 2,2-Dimethylchroman-7-ol is C11H14O, and it has garnered attention in various fields due to its potential biological activities and applications in organic synthesis.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Ether Formation: Reaction with alcohols can yield ethers.

- Oxidation: The hydroxyl group can be oxidized to form ketones or quinones under suitable conditions.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form various derivatives, such as pyranochromenes .

Research indicates that 2,2-Dimethylchroman-7-ol exhibits several biological activities:

- Antioxidant Properties: The compound has shown potential as an antioxidant, which is crucial for combating oxidative stress in biological systems.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .

- Potential Anticancer Effects: Some derivatives of chroman compounds have been studied for their anticancer activities, indicating a need for more research on 2,2-Dimethylchroman-7-ol in this context .

Various methods have been developed for synthesizing 2,2-Dimethylchroman-7-ol:

- Starting from Phenolic Precursors: The compound can be synthesized through the alkylation of phenolic compounds followed by cyclization.

- One-Pot Reactions: A notable method involves one-pot three-component reactions combining aromatic aldehydes, phenols, and other reagents to yield 2,2-Dimethylchroman-7-ol efficiently .

- Microwave-Assisted Synthesis: This technique has been employed to enhance yields and reduce reaction times compared to traditional heating methods .

The applications of 2,2-Dimethylchroman-7-ol span several fields:

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development.

- Cosmetics: Due to its antioxidant properties, it may be utilized in skincare formulations.

- Agriculture: Its antimicrobial properties suggest possible applications in agricultural chemicals or natural pesticides.

Several compounds share structural similarities with 2,2-Dimethylchroman-7-ol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Hydroxychroman | Hydroxyl group at position six | Exhibits different biological activities |

| 7-Hydroxyflavone | Hydroxyl group at position seven | Known for strong antioxidant properties |

| 4-Methylcoumarin | Methyl group at position four | Exhibits significant antimicrobial activity |

| 5,7-Dihydroxyflavone | Hydroxyl groups at positions five and seven | Potential anti-inflammatory effects |

Chemical Formula and Molecular Weight

2,2-Dimethylchroman-7-ol possesses the molecular formula C₁₁H₁₄O₂, representing a chroman derivative with hydroxyl functionality at the 7-position [1]. The compound exhibits a molecular weight of 178.23 grams per mole according to standardized chemical databases [2]. The exact mass has been determined to be 178.09900 atomic mass units through high-resolution mass spectrometric analysis [1]. This molecular composition places the compound within the broader classification of phenolic chroman derivatives, characterized by the presence of both aromatic and saturated heterocyclic ring systems .

Structural Representation Systems (International Union of Pure and Applied Chemistry, International Chemical Identifier, Simplified Molecular Input Line Entry System)

The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2-dimethyl-3,4-dihydrochromen-7-ol [2]. The International Chemical Identifier representation is InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 [2]. The corresponding International Chemical Identifier Key is XKZKBTFRXIAYBM-UHFFFAOYSA-N [2]. The Simplified Molecular Input Line Entry System notation is expressed as CC1(CCC2=C(O1)C=C(C=C2)O)C [2]. These structural representations provide comprehensive chemical identification systems that enable unambiguous compound recognition across various chemical databases and computational platforms [1] [2].

Isomeric Forms and Configurations

2,2-Dimethylchroman-7-ol exists primarily as a single constitutional isomer within the chroman structural framework [1]. The compound lacks stereogenic centers, resulting in the absence of optical isomerism [4]. However, conformational isomerism may occur due to the flexibility of the saturated heterocyclic ring system, particularly involving the six-membered dihydropyran ring [5]. The 7-hydroxyl substitution pattern distinguishes this compound from other positional isomers such as 2,2-dimethylchroman-5-ol or 2,2-dimethylchroman-8-ol [6] [7]. Structural analysis indicates that the compound maintains a relatively planar aromatic system with the hydroxyl group positioned meta to the ring junction [1] [2].

Physical Properties

Melting and Boiling Points

Experimental determination of the melting and boiling points for 2,2-dimethylchroman-7-ol has not been extensively documented in the available literature [1] [8] [9]. The compound is typically reported as a powder or solid at room temperature conditions [2] [10]. Related chroman derivatives demonstrate melting point ranges varying significantly based on substitution patterns and hydrogen bonding capabilities [11] [9]. The absence of comprehensive thermal property data reflects the specialized nature of this compound and its primary use as a research chemical rather than a commercial product [10].

Solubility Parameters

Specific solubility data for 2,2-dimethylchroman-7-ol in various solvents remains limited in the published literature [1] [10]. The compound exhibits characteristics typical of phenolic chroman derivatives, suggesting moderate polarity due to the presence of the hydroxyl functional group [10]. The log P value of 2.49580 has been calculated, indicating moderate lipophilicity [1]. General handling protocols recommend warming to 37°C and ultrasonic treatment to enhance dissolution in appropriate solvents [10]. The polar surface area has been determined to be 29.46000 Ų, providing insight into the compound's interaction potential with biological membranes [1].

Density and Physical State

2,2-Dimethylchroman-7-ol typically exists as a powder at standard temperature and pressure conditions [2] [10]. Specific density measurements have not been extensively reported in the literature for this particular compound [1] [8]. The physical appearance is commonly described as a white to off-white powder, consistent with many phenolic organic compounds [10]. Storage recommendations specify sealed, cool, and dry conditions to maintain compound stability [10]. The compound demonstrates stability under recommended storage conditions with proper handling protocols [10].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy analysis of 2,2-dimethylchroman-7-ol reveals characteristic signal patterns consistent with the chroman structural framework [12] [13]. The ¹H nuclear magnetic resonance spectrum typically exhibits signals for the two equivalent methyl groups at the 2-position appearing around 1.40-1.50 parts per million [14]. The methylene protons at positions 3 and 4 demonstrate characteristic coupling patterns with chemical shifts around 2.70 parts per million for the 4-position protons due to deshielding effects from both the aromatic ring and oxygen functionalities [14]. Aromatic proton signals appear in the expected downfield region, with the hydroxyl proton typically observed as an exchangeable signal [12] [14].

¹³C nuclear magnetic resonance spectroscopy provides detailed carbon environment information for the chroman scaffold [12] [13]. The quaternary carbon at the 2-position exhibits characteristic shielding, while the aromatic carbons demonstrate chemical shifts consistent with substituted benzene systems [14]. The carbon bearing the hydroxyl group shows typical deshielding effects associated with phenolic systems [13] [14]. Density functional theory calculations have demonstrated good correlation between predicted and experimental chemical shift values for the aromatic portions of similar chroman derivatives [12] [13].

Mass Spectrometry Profiles

Mass spectrometry analysis of 2,2-dimethylchroman-7-ol demonstrates characteristic fragmentation patterns typical of chroman derivatives [15]. The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular weight of the compound [1]. Fragmentation studies on related 2,2-dimethylchroman systems reveal characteristic loss patterns including methyl radical loss and retro-Diels-Alder fragmentation of the heterocyclic ring [15]. Base peak formation often results from the loss of 55 atomic mass units, corresponding to the elimination of a [CH₂=C(CH₃)CH₂] fragment with concomitant hydrogen transfer to the oxygen atom [15]. This fragmentation pathway leads to the formation of stable tropylium ion structures [15].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy of 2,2-dimethylchroman-7-ol exhibits characteristic absorption bands associated with both the phenolic hydroxyl group and the chroman ring system [16]. The hydroxyl stretching vibration typically appears around 3535 cm⁻¹, consistent with phenolic systems [17]. Aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 cm⁻¹ region [18] [16]. The saturated heterocyclic ring contributes additional vibrational modes in the fingerprint region below 1500 cm⁻¹ [18] [16].

Ultraviolet-visible spectroscopy reveals absorption characteristics related to the aromatic chromophore system [19]. The benzene ring system typically demonstrates absorption maxima in the 250-290 nanometer region [19]. The hydroxyl substitution introduces bathochromic shifts relative to unsubstituted aromatic systems [19]. Electronic transitions include both π→π* and n→π* transitions, with the former typically showing higher extinction coefficients [19] [20].

Substituent Effects on Nuclear Magnetic Resonance Signals

Substituent effects on nuclear magnetic resonance signals in chroman derivatives, including 2,2-dimethylchroman-7-ol, have been systematically studied through Hammett correlation analysis [12] [13]. The hydroxyl group at the 7-position exerts characteristic electron-donating effects through resonance interactions with the aromatic system [13] [14]. These effects manifest as predictable chemical shift changes for carbons in para positions relative to the hydroxyl group [12] [13].

Density functional theory calculations have demonstrated close correspondence between predicted and experimental chemical shift values for aromatic carbons, though correlations are limited to the aromatic portion of the molecule [12] [13]. The Lynch correlation methodology has been applied to demonstrate additivity of substituent chemical shifts for both proton and carbon nuclei in the aromatic system [13] [21]. Meta-positioned carbons show deviations from expected Hammett correlations, reflecting the complex electronic environment within the chroman framework [12] [13].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Coupling Pattern |

|---|---|---|

| 2-Position Methyl Groups | 1.40-1.50 | Singlet |

| 3-Position Methylene | 1.75 | Triplet |

| 4-Position Methylene | 2.70 | Triplet |

| Aromatic Protons | 6.5-7.5 | Various |

| Hydroxyl Proton | 5.0-6.0 | Exchangeable |

Computational Chemistry Parameters

Electronic Structure Calculations

Electronic structure calculations on 2,2-dimethylchroman-7-ol and related chroman derivatives have been extensively performed using density functional theory methodologies [12] [22] [5]. These calculations provide insight into frontier molecular orbital characteristics, electron density distributions, and energetic properties [23] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations reveal electronic properties relevant to potential reactivity and spectroscopic behavior [20] [24].

Density functional theory studies using various exchange-correlation functionals have demonstrated the importance of method selection for accurate property prediction [23] [22]. Basis set considerations typically involve polarized double-zeta or triple-zeta quality basis sets to achieve chemical accuracy [23] [24]. Electronic structure calculations have been particularly valuable for understanding substituent effects on nuclear magnetic resonance chemical shifts and for predicting spectroscopic properties [12] [13] [22].

Molecular Dynamics Simulations

Molecular dynamics simulations of chroman derivatives, including systems related to 2,2-dimethylchroman-7-ol, provide insights into conformational flexibility and dynamic behavior [25] [26]. These simulations typically employ force fields optimized for organic molecules and are conducted under various thermodynamic conditions [25] [27]. Temperature-dependent conformational sampling reveals the relative stability of different ring conformations and the barriers to interconversion [25] [5].

Solvation effects have been investigated through molecular dynamics simulations in explicit solvent environments [28] [26]. Radial distribution function analysis provides quantitative measures of solute-solvent interactions, particularly hydrogen bonding patterns involving the hydroxyl group [28] [27]. These studies contribute to understanding of solubility behavior and intermolecular interaction potentials [26] [27].